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Compound of Interest

Compound Name: RS 8359

Cat. No.: B7855719 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of RS 8359, a selective and reversible

inhibitor of monoamine oxidase A (MAO-A). This document consolidates key data on its

chemical properties, pharmacological profile, and mechanism of action, intended for

professionals in research and drug development.

Core Compound Information
RS 8359 is a potent and highly selective reversible inhibitor of monoamine oxidase A (RIMA),

which has been investigated for its antidepressant properties.[1] Unlike traditional irreversible

MAOIs, RS 8359's reversible nature significantly reduces the risk of the "cheese effect," a

hypertensive crisis induced by the consumption of tyramine-rich foods.[1][2]

Property Value Source

CAS Number 105365-76-2 [1][3]

Molecular Weight 252.27 g/mol

Molecular Formula C14H12N4O

Synonyms

4-((6,7-dihydro-7-hydroxy-5H-

cyclopentapyrimidin-4-

yl)amino)benzonitrile

A hydrochloride salt of RS 8359 also exists with the following properties:
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Property Value Source

CAS Number 214148-18-2

Molecular Weight 288.73 g/mol

Molecular Formula C14H13ClN4O

Pharmacological Profile
RS 8359 is characterized by its high selectivity for MAO-A over MAO-B, with a selectivity ratio

of approximately 2200. This specificity contributes to its favorable safety profile. The compound

has demonstrated antidepressant effects in preclinical models and influences serotonin levels

for a sustained period of about 9 hours. Furthermore, RS 8359 exhibits minimal affinity for

common central nervous system receptors and has low anticholinergic effects.

Pharmacokinetics and Metabolism
Pharmacokinetic studies have revealed that RS 8359 is rapidly absorbed, metabolized, and

distributed following oral administration. The drug's clearance is primarily renal, with the

majority excreted as metabolites within 24 hours. The pharmacokinetic profile of RS 8359 is

best described by a two-compartment model.

The pharmacokinetics of RS 8359 are stereoselective, with the (R)-enantiomer exhibiting

significantly higher plasma concentrations than the (S)-enantiomer across various species. This

is attributed to the rapid metabolism of the (S)-enantiomer.

Species AUC(R) to AUC(S) Ratio
(S) to (R) Chiral Inversion
Rate (%)

Rats 2.6 45.8

Mice 3.8 3.8

Dogs 31 0.8

Monkeys 238 4.2

Humans
(S)-enantiomer almost

negligible
Not specified
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Data compiled from multiple sources.

The primary metabolic pathways for RS 8359 involve the formation of a 2-keto metabolite and a

cis-diol form. The stereospecific oxidation of the (S)-enantiomer to its 2-keto form is catalyzed

by aldehyde oxidase. Chiral inversion from the (S)- to the (R)-enantiomer has also been

observed, with notable species differences.

Mechanism of Action and Signaling Pathway
As a selective and reversible inhibitor of MAO-A, RS 8359's primary mechanism of action is the

prevention of the breakdown of monoamine neurotransmitters. MAO-A is a key enzyme in the

catabolism of serotonin, norepinephrine, and, to a lesser extent, dopamine in the brain. By

inhibiting MAO-A, RS 8359 increases the cytosolic concentrations of these neurotransmitters in

presynaptic neurons. This leads to greater vesicular storage and subsequent release into the

synaptic cleft, enhancing neurotransmission. This enhanced signaling is believed to be the

basis for its antidepressant effects.
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Mechanism of action of RS 8359 as a MAO-A inhibitor.
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Experimental Methodologies
The following experimental approaches have been utilized in the characterization of RS 8359:

Enzyme Inhibition Assays: The inhibitory activity and selectivity of RS 8359 against MAO-A

and MAO-B are determined using in vitro enzyme assays. These assays typically involve

incubating the compound with purified or recombinant MAO enzymes and measuring the

rate of substrate metabolism.

Pharmacokinetic Studies: To assess the absorption, distribution, metabolism, and excretion

(ADME) of RS 8359, studies are conducted in various animal models (rats, mice, dogs,

monkeys) and humans. Plasma concentrations of the parent compound and its metabolites

are quantified over time following oral or intravenous administration.

Chiral High-Performance Liquid Chromatography (HPLC): Due to the stereoselective

pharmacokinetics of RS 8359, chiral HPLC methods are essential for separating and

quantifying the (R)- and (S)-enantiomers in biological samples.

In Vitro Metabolism Studies: The metabolic pathways of RS 8359 are investigated using in

vitro systems such as liver subcellular fractions (microsomes and cytosol). These

experiments help identify the enzymes responsible for its metabolism, such as aldehyde

oxidase.

Behavioral Models of Depression: The antidepressant potential of RS 8359 is evaluated in

various animal models of depression. These models assess behavioral changes that are

sensitive to antidepressant drug treatment.

Cardiovascular Safety Studies: To evaluate the risk of the "cheese effect," tyramine

challenge tests are performed in human subjects. These studies measure the pressor

response to tyramine administration in the presence and absence of RS 8359.

The workflow for a typical preclinical evaluation of a compound like RS 8359 is outlined below.
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A generalized preclinical development workflow for a MAO-A inhibitor.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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